molecular formula C14H18N6 B1531488 5,5'-(Piperazine-1,4-diyl)bis(pyridin-2-amine) CAS No. 2144748-14-9

5,5'-(Piperazine-1,4-diyl)bis(pyridin-2-amine)

Cat. No.: B1531488
CAS No.: 2144748-14-9
M. Wt: 270.33 g/mol
InChI Key: MSAXETYAXSLEJI-UHFFFAOYSA-N
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Description

5,5’-(Piperazine-1,4-diyl)bis(pyridin-2-amine) is a compound that features a piperazine ring linked to two pyridin-2-amine groups

Scientific Research Applications

5,5’-(Piperazine-1,4-diyl)bis(pyridin-2-amine) has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Piperazine-1,4-diyl)bis(pyridin-2-amine) typically involves the reaction of piperazine with 2-chloropyridine under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5,5’-(Piperazine-1,4-diyl)bis(pyridin-2-amine) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine rings .

Mechanism of Action

The mechanism of action of 5,5’-(Piperazine-1,4-diyl)bis(pyridin-2-amine) involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-(Piperazine-1,4-diyl)bis(pyridin-2-amine) is unique due to its specific structure, which combines the piperazine ring with pyridin-2-amine groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-[4-(6-aminopyridin-3-yl)piperazin-1-yl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6/c15-13-3-1-11(9-17-13)19-5-7-20(8-6-19)12-2-4-14(16)18-10-12/h1-4,9-10H,5-8H2,(H2,15,17)(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAXETYAXSLEJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CN=C(C=C2)N)C3=CN=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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